molecular formula C9H14N2O3S B14907498 n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide

n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide

Cat. No.: B14907498
M. Wt: 230.29 g/mol
InChI Key: WKYRQHDPMPSKAJ-UHFFFAOYSA-N
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Description

n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a methoxy group at position 4 and methyl groups at positions 3 and 5. The methanesulfonamide (-SO₂NH₂) group is attached to position 2 of the pyridine ring. This compound is structurally related to ligands used in asymmetric catalysis and intermediates in pharmaceutical synthesis, such as proton pump inhibitors (PPIs) like omeprazole .

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-6-5-10-9(11-15(4,12)13)7(2)8(6)14-3/h5H,1-4H3,(H,10,11)

InChI Key

WKYRQHDPMPSKAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce amines .

Mechanism of Action

The mechanism of action of n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Omeprazole Sulphone (5-Methoxy-2-[[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphonyl]-1H-benzimidazole)

  • Structural Differences :
    Omeprazole sulphone shares the 4-methoxy-3,5-dimethylpyridin-2-yl moiety but incorporates a benzimidazole ring linked via a sulfonyl group. In contrast, the target compound lacks the benzimidazole system, featuring a simpler methanesulfonamide group directly attached to the pyridine .
  • Applications :
    Omeprazole sulphone is a degradation product of omeprazole, a PPI used to suppress gastric acid secretion. The benzimidazole-sulfonyl structure is critical for binding to H+/K+ ATPase enzymes in parietal cells .
  • Analytical Methods :
    Quantified via HPLC-UV at 302 nm, with modifications to resolve omeprazole, its sulphone, and internal standards like lansoprazole .

Ir-PSA Catalysts (e.g., Chloro[(S)-N-(1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-1-phenylethyl)methanesulfonamidato]iridium(III))

  • Structural Differences :
    These iridium complexes include the target compound’s pyridine-sulfonamide structure as part of a chiral ligand. Additional components include a pentamethylcyclopentadienyl-iridium center and a phenylethyl group, enabling asymmetric reductive amination .
  • Applications :
    Used in synthesizing optically active amines, highlighting the sulfonamide-pyridine motif’s role in catalysis. The target compound may serve as a precursor or simplified model for such ligands .

RS 39604 (1-(4-Amino-5-chloro-2-(3,5-dimethoxyphenoxy)phenyl)-3-(1-(2-methylsulfonamido)piperidin-4-yl)propan-1-one Hydrochloride)

  • Structural Differences: Shares a sulfonamide group but integrates it into a piperidine-containing scaffold with a chloro-substituted aromatic system. The pyridine ring in the target compound is replaced with a dimethoxyphenoxy group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications Key References
n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide C₁₀H₁₅N₂O₃S 243.30 Pyridine with 4-OCH₃, 3,5-CH₃; SO₂NH₂ at C2 Catalysis, pharmaceutical intermediate
Omeprazole Sulphone C₁₇H₁₉N₃O₅S 377.42 Benzimidazole-sulfonyl-pyridine hybrid PPI degradation product
(S)-Ir-PSA36 Catalyst C₂₇H₃₆N₂O₃SClIr 696.32 Iridium complex with pyridine-sulfonamide ligand Asymmetric reductive amination
RS 39604 C₂₆H₃₆ClN₃O₆S 554.10 Piperidine-sulfonamide with chloro-aromatic core Serotonin receptor research

Key Research Findings and Implications

Structural-Activity Relationships :
The 4-methoxy-3,5-dimethylpyridin-2-yl group is recurrent in PPIs and catalysts. Its electron-donating substituents enhance stability and binding interactions, as seen in omeprazole’s enzyme inhibition . The target compound’s lack of a benzimidazole or metal center limits direct pharmacological activity but preserves utility in synthesis .

Analytical Challenges : HPLC-UV methods optimized for omeprazole sulphone (detection at 302 nm) may require revalidation for the target compound due to differences in chromophores .

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